

SAR156497 maintaining potency while improving stability

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Compound Focus: SAR156497

Cat. No.: S548712

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SAR156497 Properties & Stability Issues

Property	Description
Chemical Name	SAR156497
CAS Number	1256137-14-0 [1] [2]
Molecular Formula	C ₂₇ H ₂₄ N ₄ O ₄ [1] [2]
Molecular Weight	468.5 g/mol [1] [2]
Primary Target	Pan-Aurora Kinase Inhibitor (Aurora A, B, and C) [3] [4] [1]
Potency (IC ₅₀)	Aurora A: 0.5 nM; Aurora B: 1 nM; Aurora C: 3 nM [1]
Key Advantage	Exquisitely selective for Aurora kinases with minimal off-target activity [3] [4]
Reported Stability Issue	Poor metabolic stability in mouse hepatic microsomes (Half-life: 7.5 minutes for a related compound) [4]

Troubleshooting Common Issues

Here are answers to frequently asked questions regarding the use of **SAR156497** in research.

Q1: How can I improve the poor metabolic stability of SAR156497 or similar compounds? The search results indicate that metabolic instability is a known challenge. One study on a related, highly selective pan-Aurora inhibitor from the same chemical class reported a very short half-life in mouse hepatic microsomes [4]. To address this:

- **Pro-drug Approach:** Consider developing a pro-drug to improve pharmacokinetic properties.
- **Structural Modification:** Explore synthetic efforts to modify the scaffold, focusing on blocking sites of rapid metabolism identified in metabolic stability assays.
- **Formulation Optimization:** For *in vivo* studies, work with formulation scientists to explore different delivery vehicles that could enhance stability.

Q2: The cellular efficacy of my Aurora inhibitor is low. How was SAR156497's cellular activity confirmed? To verify on-target cellular activity, you can use well-established biomarker assays [4]:

- **Aurora A Inhibition:** Measure reduction in auto-phosphorylation at Thr288 via western blot.
- **Aurora B Inhibition:** Measure reduction in phosphorylation of histone H3 at serine 10 (pHH3) via western blot or immunofluorescence.
- **Phenotypic Confirmation:** Perform cell cycle analysis using flow cytometry. Effective Aurora B inhibition leads to failure of cytokinesis and accumulation of cells with 4N DNA content (polyploidy) [4].

Q3: How do I confirm that my compound is selective for Aurora kinases and not affecting other targets? **SAR156497** is noted for its high selectivity [3] [4]. To confirm selectivity for your compounds:

- **Broad Kinase Profiling:** Use a service like **KINOMEScan** or similar platforms to test against a panel of hundreds of wild-type and mutant kinases (e.g., 468 kinases) [4].
- **Cellular Target Engagement:** Techniques like cellular thermal shift assays (CETSA) can confirm binding to Aurora kinases in a complex cellular lysate.
- **Counter-Screening:** Test against common off-targets mentioned in the literature, such as **PLK4** [4].

Experimental Protocols for Key Assays

Below are detailed methodologies for critical experiments cited in the search results to help you characterize your Aurora kinase inhibitors.

Protocol 1: Biomarker Inhibition Assay in HCT116 Cells [4] This protocol measures the cellular potency of an Aurora inhibitor by monitoring the dephosphorylation of specific substrates.

- **Cell Culture:** Maintain HCT116 cells in standard conditions.
- **Compound Treatment:** Treat cells with a range of compound concentrations (e.g., from 1 nM to 1 μ M) for a suitable duration (e.g., 24 hours).
- **Cell Lysis:** Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Western Blotting:**
 - Separate proteins by SDS-PAGE.
 - Transfer to a PVDF membrane.
 - Probe with primary antibodies against:
 - **Phospho-Aurora A (Thr288)**
 - **Total Aurora A** (loading control)
 - **Phospho-Histone H3 (Ser10)**
 - **Total Histone H3** (loading control)
- **Analysis:** Quantify band intensity to determine the IC_{50} for biomarker inhibition.

Protocol 2: Cell Cycle Analysis by Flow Cytometry [4] This protocol assesses the phenotypic consequence of Aurora B inhibition, which is polyploidy.

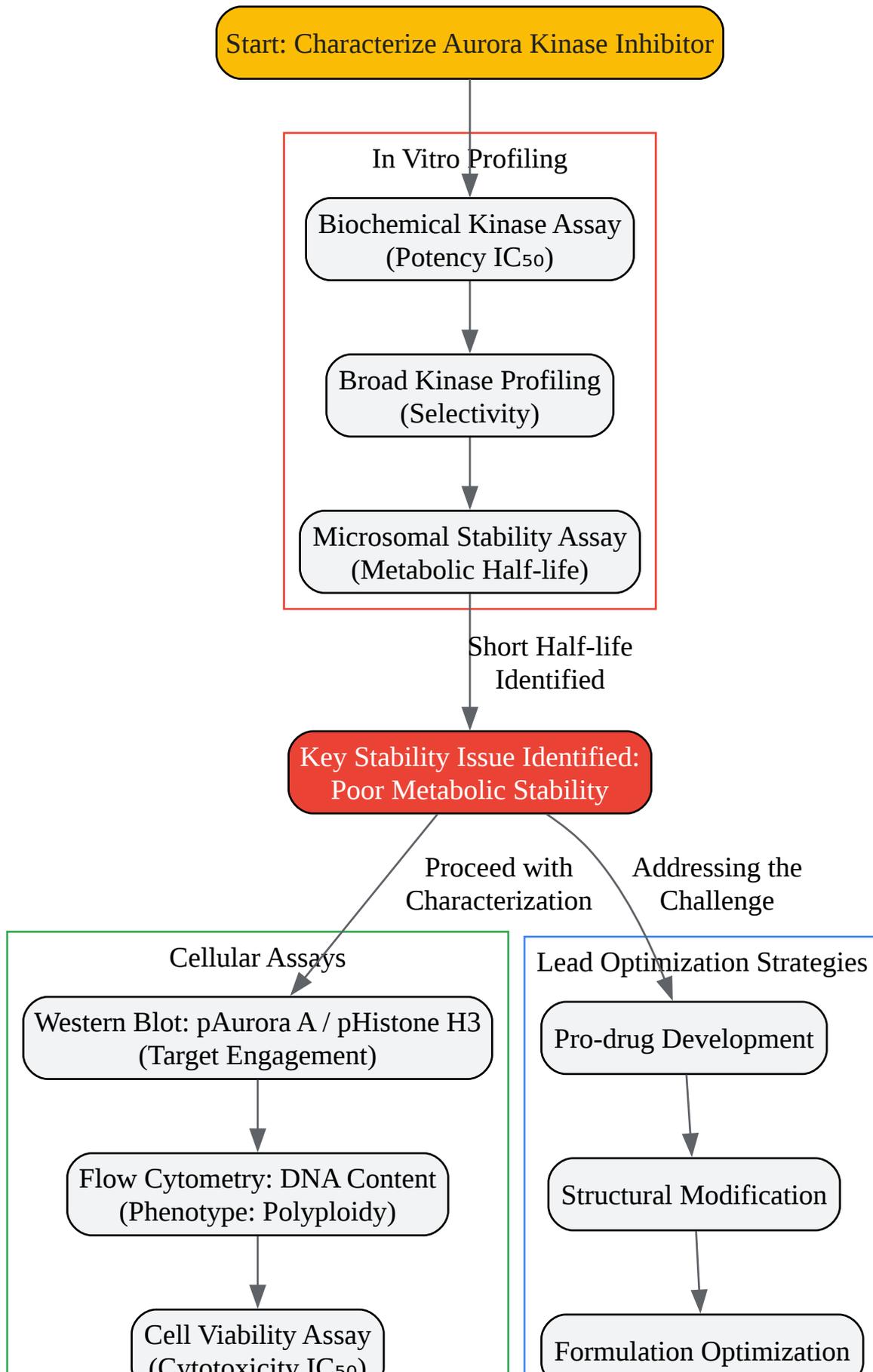
- **Treatment:** Treat HCT116 cells with your compound (e.g., 500 nM) for 48 hours. Include a DMSO vehicle control.
- **Harvesting:** Trypsinize and collect cells by centrifugation.
- **Fixation and Staining:** Resuspend cell pellets in cold ethanol (70%) to fix overnight at -20°C . Centrifuge, wash with PBS, and stain with a solution containing propidium iodide (PI) and RNase A.
- **Flow Cytometry:** Analyze DNA content using a flow cytometer.
- **Data Interpretation:** Expect a significant increase in the population of cells with 4N DNA content (and higher) in the treated sample compared to the control, indicating polyploidy due to cytokinesis failure.

Protocol 3: Metabolic Stability Assay in Hepatic Microsomes [4] This protocol is crucial for identifying stability issues early in development.

- **Incubation Setup:** Incubate the compound (e.g., 1 μ M) with mouse liver microsomes (e.g., 1 mg/mL protein) in the presence of NADPH-regenerating system in phosphate buffer (pH 7.4).
- **Time Points:** Remove aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
- **Reaction Termination:** Stop the reaction by adding an equal volume of ice-cold acetonitrile.
- **Analysis:** Centrifuge to remove precipitated protein and analyze the supernatant using **LC-MS/MS** to determine the remaining parent compound.
- **Calculation:** Plot the percentage of parent compound remaining versus time and calculate the *in vitro* half-life.

Experimental Workflow & Stability Challenge

The following diagram illustrates the key experimental workflows for characterizing an Aurora kinase inhibitor like **SAR156497** and the central challenge of metabolic stability.





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